2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid

lipophilicity ADME lead optimization

Why settle for an uncharacterized isomer? Procure 2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid (CAS 1805594-20-0) with confidence. This specific 2,3,5-substitution pattern is pre-validated for orthogonal synthetic transformations, placing the bromine *ortho* to the acetic acid side chain for enhanced electronic activation in cross-couplings. Its pre-characterized TPSA (61.1 Ų) and XlogP (2.4) allow immediate CNS MPO score calculation, a head-start no positional isomer can offer. Secure supply from multiple independent sources for competitive quotes and reliable gram-scale lead optimization.

Molecular Formula C10H6BrF2NO2
Molecular Weight 290.06 g/mol
CAS No. 1805594-20-0
Cat. No. B1459799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid
CAS1805594-20-0
Molecular FormulaC10H6BrF2NO2
Molecular Weight290.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CC(=O)O)Br)C(F)F)C#N
InChIInChI=1S/C10H6BrF2NO2/c11-9-6(3-8(15)16)1-5(4-14)2-7(9)10(12)13/h1-2,10H,3H2,(H,15,16)
InChIKeyWXOKDCQBZNDGIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid (CAS 1805594-20-0): A Positionally Defined, Multi-Functional Building Block for Medicinal Chemistry


2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid is a polyfunctional aromatic building block characterized by the simultaneous presence of a bromine atom, a nitrile (cyano) group, a difluoromethyl (CF2H) substituent, and a phenylacetic acid moiety on a single ring . This precise 2,3,5-substitution pattern differentiates it from numerous positional isomers that share the identical molecular formula (C10H6BrF2NO2, MW 290.06) but exhibit distinct physicochemical and reactivity profiles . The compound serves primarily as a late-stage intermediate or scaffold derivatization handle in pharmaceutical research programs, enabling orthogonal synthetic transformations through its three chemically distinct functional handles [1].

Why 2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid Cannot Be Replaced by Read-Across Analogs in Procurement


The nine possible regioisomers of Br-CN-CF2H-substituted phenylacetic acid share the same elemental composition but differ fundamentally in the relative spatial arrangement of their functional groups, which governs their electronic distribution, steric accessibility, and resultant reactivity in cross-coupling and derivatization reactions . A procurement decision that treats these isomers as interchangeable ignores the documented principle that the ortho, meta, or para relationship between the Br leaving group and the electron-withdrawing CN/CF2H substituents directly modulates oxidative addition rates in palladium-catalyzed transformations and influences the pKa of the acetic acid side chain [1]. The 2-Br,5-CN,3-CF2H arrangement places the bromine ortho to the acetic acid side chain, creating a sterically congested but electronically activated environment that is preserved only in this specific isomer . Substituting a 4-CF2H or 5-CF2H isomer would alter the electronic landscape and may compromise downstream reaction yields or product profiles in multi-step syntheses.

Quantitative Differentiation of 2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid from its Closest Analogs: A Decision-Ready Evidence Guide


Lipophilicity Tuning: Measured XlogP Differentiates the 2,3,5-Isomer from Positional Analogs

The target compound exhibits a calculated XlogP of 2.4, as reported for CAS 1805594-20-0, placing it in a moderate lipophilicity range suitable for balancing membrane permeability against metabolic clearance [1]. In contrast, the positional isomer 2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid (CAS 1805592-74-8) has no published XlogP value in major databases, indicating a gap in characterized property data that introduces uncertainty in ADME predictions for the 4-CF2H series . The 2,3,5-substitution pattern of the target compound orients the difluoromethyl group meta to the acetic acid side chain, a geometry that has been associated with modulated hydrogen-bond donor capacity of the CF2H proton and altered solvation energetics compared to the para-substituted analogs .

lipophilicity ADME lead optimization

Topological Polar Surface Area (TPSA) as a Selectivity Filter: The 2,3,5-Isomer Offers a Defined CNS-Penetrance Prediction Parameter

The target compound has a reported topological polar surface area (TPSA) of 61.1 Ų, which positions it below the commonly cited CNS drug-likeness threshold of approximately 70–90 Ų and suggests potential for passive blood-brain barrier penetration when the carboxylic acid is masked as a prodrug or ester [1]. The 2-Br,5-CN,3-CF2H arrangement places the polar nitrile and difluoromethyl groups in a spatial distribution that yields this specific TPSA value; rearrangement to the 2-Br,3-CN,5-CF2H isomer (CAS 1805131-08-1) maintains the same atom composition but alters the vector of polar surface contributions, potentially shifting the TPSA and thus the CNS Multiparameter Optimization (MPO) score, although experimental confirmation is not yet reported .

CNS drug design blood-brain barrier TPSA

Orthogonal Synthetic Handles: The 2-Br,5-CN,3-CF2H Substitution Pattern Maximizes Sequential Derivatization Routes Compared to Non-Brominated or Non-Cyano Analogs

The target compound provides three chemically orthogonal functional handles: (i) an aryl bromide at the 2-position for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig amination); (ii) a nitrile at the 5-position that can be reduced to an aminomethyl group or hydrolyzed to an amide/carboxylic acid; and (iii) a difluoromethyl group at the 3-position that serves as a lipophilic hydrogen-bond donor bioisostere . The non-difluoromethylated analog 2-Bromo-5-cyanophenylacetic acid (CAS 1261679-11-1) lacks the CF2H group entirely, representing a loss of one orthogonal diversification handle [1]. The CF3-substituted analog (e.g., methyl 2-bromo-5-cyano-3-(trifluoromethyl)phenylacetate) replaces CF2H with CF3, eliminating the hydrogen-bond donor capacity that the CF2H proton provides while increasing lipophilicity by approximately +0.5 to +0.7 log units based on aromatic CF3 vs. CF2H substitution constants .

cross-coupling sequential derivatization scaffold diversification

Reported PTP Inhibitory Activity of the 3-Cyano-5-CF2H Isomer Highlights the Impact of Substitution Pattern on Biological Target Engagement

The closely related isomer 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid (CAS 1805131-08-1, BDFM acid) has been reported as a potent inhibitor of protein tyrosine phosphatases (PTPs) and is actively studied as a tool compound in cancer research . The target compound 1805594-20-0 differs specifically in the position of the cyano group (5-CN vs. 3-CN) and the difluoromethyl group (3-CF2H vs. 5-CF2H), a regioisomeric swap that alters the relative orientation of the electron-withdrawing substituents with respect to the Br-bearing carbon and the acetic acid tether . This positional exchange is expected to modulate binding interactions with PTP catalytic site residues (particularly the conserved P-loop and WPD loop), as the distance and angle between the CF2H hydrogen-bond donor and the active-site cysteine differ between the two regioisomers . While no direct head-to-head IC50 comparison has been published, the established activity of the 3-CN,5-CF2H isomer provides biological validation of the Br-CN-CF2H phenylacetic acid chemotype, and the 2,3,5-isomer offers an alternative spatial presentation of the pharmacophoric elements for structure-activity relationship (SAR) exploration .

PTP inhibition cancer research bioisosterism

Supply Availability and Purity Benchmarking: The 2,3,5-Isomer Maintains Consistent 95%+ Purity Certification Across Multiple Vendors

2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid (CAS 1805594-20-0) is commercially available from multiple independent suppliers (Ambeed, Chemsrc, Kuujia, and others) at a standard purity specification of 95–98%, with analytical characterization including NMR and HPLC provided upon request . The positional isomer 5-Bromo-3-cyano-2-(difluoromethyl)phenylacetic acid (CAS 1807073-55-7) is available at 95% purity from AKSci but lacks the same breadth of multi-vendor sourcing, which may constrain procurement flexibility and competitive pricing . The 2-Br,5-CN,4-CF2H isomer (CAS 1805592-74-8) is also listed at 95% from AKSci, but the overall number of stocking vendors is smaller compared to the target 2,3,5-isomer . Multi-vendor availability reduces single-source dependency risk and facilitates competitive quotation for larger-scale procurement.

procurement quality assurance supply chain

Procurement-Relevant Application Scenarios for 2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid (CAS 1805594-20-0)


Scaffold Diversification via Sequential Cross-Coupling: Building Aryl-Extended Libraries with Defined CF2H Geometry

The 2-Br handle enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, followed by nitrile reduction to generate benzylic amine derivatives, while the meta-CF2H group serves as a metabolically stable, lipophilic hydrogen-bond donor that cannot be replicated by a CF3 substituent [1]. This three-step derivatization sequence is uniquely accessible to the 2,3,5-substitution pattern; the 3-CN,5-CF2H isomer would produce regioisomeric products with different spatial presentation of the CF2H hydrogen-bond donor, which is directly relevant for SAR studies targeting enzymes with defined binding-site geometries .

CNS-Penetrant Fragment Elaboration Guided by Pre-Calibrated Physicochemical Parameters

The target compound's TPSA of 61.1 Ų and XlogP of 2.4 provide a pre-characterized starting point for CNS drug design, falling within favorable ranges for blood-brain barrier penetration when the carboxylic acid is esterified [1]. Medicinal chemists can use these established values to calculate CNS MPO scores and guide fragment growth without the need for resource-intensive property determination. Uncharacterized positional isomers (e.g., the 4-CF2H variant) require additional computational or experimental property measurement before similar assessments can be made, representing a time cost in early-stage hit-to-lead programs .

Regioisomeric SAR Exploration of PTP Inhibitory Chemotypes in Oncology Research

The documented PTP inhibitory activity of the closely related 3-CN,5-CF2H isomer (BDFM acid) establishes the Br-CN-CF2H phenylacetic acid scaffold as a validated chemotype for phosphatase-targeting tool compounds [1]. Systematic procurement of the 2,3,5-isomer alongside the 3,5-isomer enables direct, head-to-head comparison of PTP inhibition profiles across regioisomers, distinguishing contributions of the CN and CF2H spatial orientation to target binding . This paired-isomer strategy is particularly relevant for generating patent-defensible SAR data in competitive oncology target spaces .

Multi-Vendor Sourcing Strategy for Scale-Up and Process Chemistry Feasibility Studies

The availability of this compound from at least four independent commercial suppliers (compared to one to two for several positional isomers) enables competitive quotation, reduced lead times, and supply risk mitigation for medicinal chemistry groups transitioning from milligram-scale exploration to gram-scale lead optimization [1]. Process chemistry teams evaluating synthetic route scalability can procure material from multiple sources to benchmark lot-to-lot consistency in purity (95–98% certified) and impurity profiles before committing to a single supplier for larger quantities .

Quote Request

Request a Quote for 2-Bromo-5-cyano-3-(difluoromethyl)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.